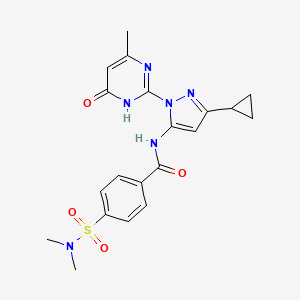

1-Phenylpyrazole-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

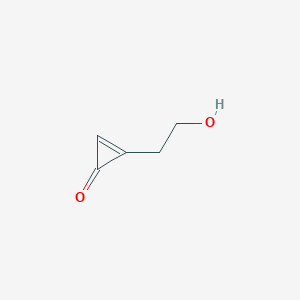

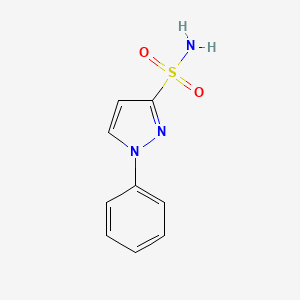

Pyrazoles are five-membered heterocyclic compounds that contain nitrogen . They are an important class of compounds for drug development . Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group .

Synthesis Analysis

Pyrazole derivatives have been synthesized as target structures and have demonstrated numerous biological activities . A series of 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates was synthesized following a multi-step reaction .

Molecular Structure Analysis

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .

Chemical Reactions Analysis

Pyrazoles are known for their broad spectrum of biological activities, and they are often used as starting materials for the preparation of more complex heterocyclic systems .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antiviral Applications

Sulfonamides have a long history as synthetic bacteriostatic antibiotics used to combat bacterial infections before the advent of penicillin. Their importance extends to antiviral applications, notably as HIV protease inhibitors. The versatility of sulfonamides in addressing a broad spectrum of microbial threats underlines their significance in medical and pharmaceutical research (Gulcin & Taslimi, 2018).

Anticancer Properties

Research has expanded sulfonamides' applications into the anticancer domain, showcasing their potential in cancer therapy. Their structural diversity allows for the development of novel drugs with antitumor activities, supporting ongoing efforts to harness sulfonamides for cancer treatment (Carta, Scozzafava, & Supuran, 2012).

Environmental and Food Safety Analysis

Sulfonamides' environmental impact, particularly their presence in the biosphere and potential human health hazards, has been a subject of extensive study. Analytical methods for detecting sulfonamides in environmental samples and food products are crucial for assessing and managing their ecological and health implications. These investigations highlight the necessity for sensitive and accurate detection techniques to ensure environmental safety and food security (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Pharmaceutical and Medicinal Significance

The synthesis and development of sulfonamide-containing drugs demonstrate a broad range of therapeutic applications beyond their antibacterial roots. These include anti-inflammatory, anticonvulsant, antitubercular, and antidiabetic properties, among others. The ongoing exploration of sulfonamides in drug discovery continues to unlock new therapeutic potentials, reflecting their importance in medicinal chemistry (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-phenylpyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIBNRILAXLIQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2393363.png)

![4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2393365.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2393368.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393374.png)